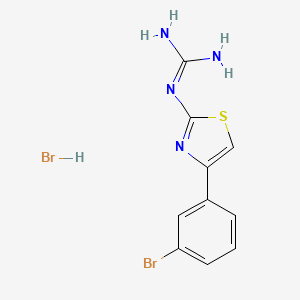

1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine hydrobromide is a chemical compound used in the synthetic preparation of guanidinothiazoles, which are known for their role as T-type calcium channel blockers. This compound has a molecular formula of C10H9BrN4S·x HBr and a molecular weight of 297.17 + x (80.91).

Preparation Methods

The synthesis of 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine hydrobromide involves several steps. The primary synthetic route includes the reaction of 3-bromophenyl isothiocyanate with guanidine to form the thiazole ring. The reaction conditions typically involve the use of solvents such as dimethylformamide or dimethyl sulfoxide, and the reaction is carried out at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine hydrobromide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine hydrobromide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of guanidinothiazoles, which are important in the study of T-type calcium channel blockers.

Biology: The compound is used in biological studies to investigate the role of T-type calcium channels in various physiological processes.

Medicine: Research on this compound contributes to the development of new drugs targeting T-type calcium channels, which are implicated in conditions such as epilepsy, pain, and cardiovascular diseases.

Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine hydrobromide involves its interaction with T-type calcium channels. The compound binds to these channels and inhibits their activity, which can modulate calcium influx in cells. This inhibition affects various cellular processes, including muscle contraction, neurotransmitter release, and hormone secretion.

Comparison with Similar Compounds

1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine hydrobromide is unique due to its specific structure and its role as a T-type calcium channel blocker. Similar compounds include other guanidinothiazoles and thiazole derivatives, such as:

- 1-(4-(4-Bromophenyl)thiazol-2-yl)guanidine

- 1-(4-(2-Bromophenyl)thiazol-2-yl)guanidine

- 1-(4-(3-Chlorophenyl)thiazol-2-yl)guanidine

These compounds share structural similarities but may differ in their specific biological activities and applications.

Biological Activity

1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine hydrobromide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, interaction mechanisms, and therapeutic implications based on recent studies.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazole ring and a guanidine moiety, which are known for their diverse biological activities. The bromine substituent on the phenyl group enhances its reactivity and biological profile.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit notable antimicrobial properties. A study on similar thiazole derivatives showed promising results against various bacterial strains, suggesting a potential application for this compound in treating infections .

Acetylcholinesterase Inhibition

Compounds containing thiazole structures have been reported to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Although specific data on the guanidine derivative is limited, related compounds have demonstrated IC50 values indicating strong inhibitory activity, which suggests that this compound could also possess similar properties .

Interaction with Human Serum Albumin (HSA)

A recent study focused on the interaction of thiazole derivatives with human serum albumin (HSA), revealing that these compounds can bind effectively to HSA through hydrophobic interactions and hydrogen bonding. The binding constant for related compounds was moderate to strong, indicating potential for therapeutic applications . The stability of the HSA-complex may enhance the bioavailability of this compound.

Pharmacokinetic Studies

Pharmacokinetic evaluations using multi-spectroscopic techniques have shown that thiazole derivatives can significantly alter the conformation of HSA, enhancing its esterase activity. This suggests that this compound may improve drug delivery mechanisms through its interaction with plasma proteins .

In Vitro Studies

In vitro assays have been conducted to assess the biological activity of thiazole derivatives. Results indicate that modifications in the chemical structure can lead to variations in biological efficacy. For instance, certain substitutions have led to enhanced AChE inhibition, indicating that structural optimization could yield more potent derivatives .

Data Tables

Properties

IUPAC Name |

2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]guanidine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN4S.BrH/c11-7-3-1-2-6(4-7)8-5-16-10(14-8)15-9(12)13;/h1-5H,(H4,12,13,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJEAZNFIAZAIRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CSC(=N2)N=C(N)N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.